

The Impact of STO-609 Acetate on AMPK Activation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: STO-609 acetate

Cat. No.: B147581

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This technical guide provides an in-depth analysis of the effect of **STO-609 acetate** on the activation of AMP-activated protein kinase (AMPK). STO-609 is a potent and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), a key upstream kinase of AMPK. This document summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

STO-609 acetate is a cell-permeable compound that acts as a competitive inhibitor of ATP at the active site of CaMKK.^[1] By inhibiting CaMKK, STO-609 effectively prevents the phosphorylation and subsequent activation of AMPK at its α -subunit threonine 172 residue, particularly in response to stimuli that increase intracellular calcium levels.^[2] The primary targets of STO-609 are the α and β isoforms of CaMKK.^{[1][3]}

Quantitative Data Summary

The inhibitory potency of STO-609 against CaMKK isoforms and its selectivity over other kinases have been quantified in various studies. The following tables summarize these key quantitative metrics.

Target Enzyme	Inhibition Constant (Ki)	Reference(s)
CaMKK α	80 ng/mL (~0.25 μ M)	[3][4]
CaMKK β	15 ng/mL (~47 nM)	[3][4]

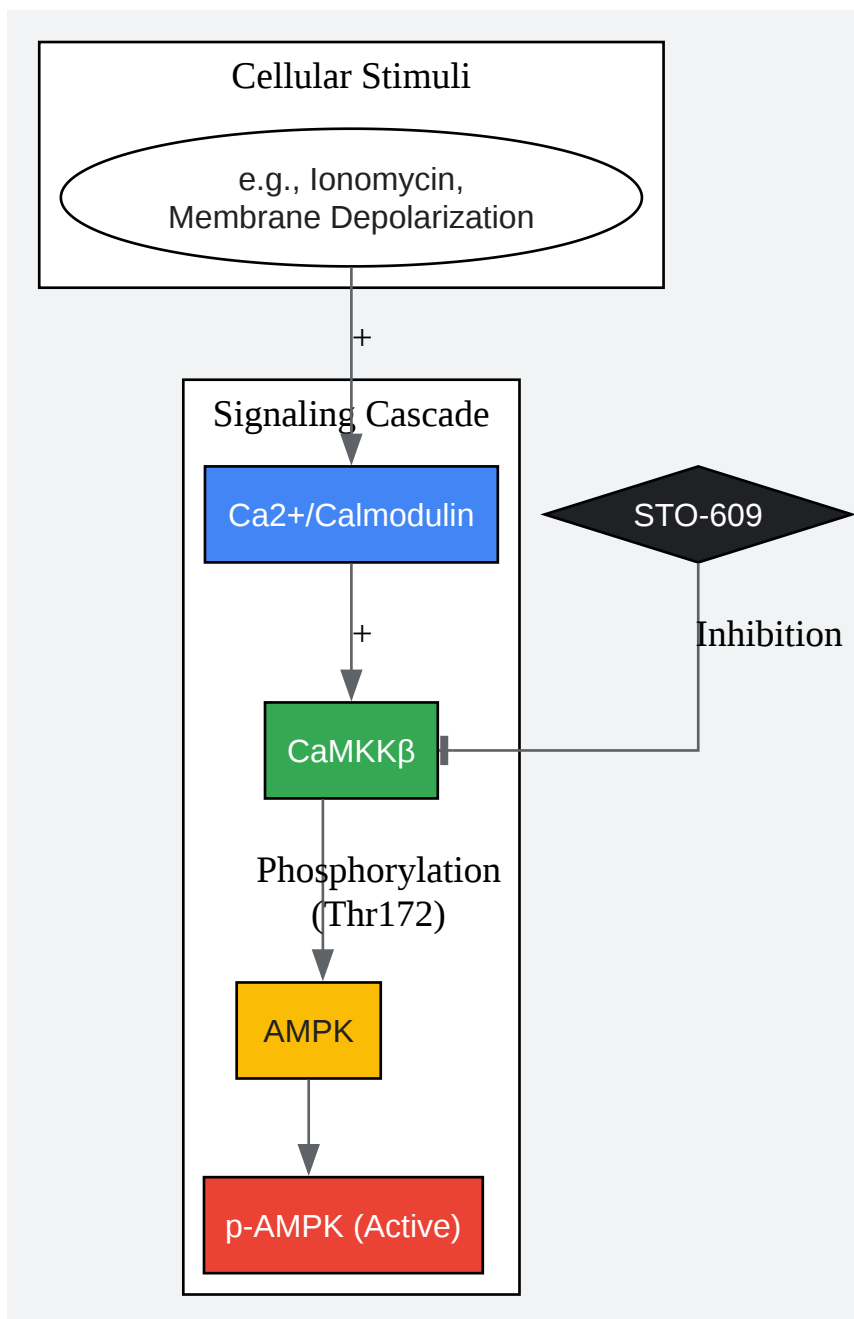
Table 1: Inhibitory Potency (Ki) of STO-609 against CaMKK Isoforms. This table presents the Ki values of STO-609 for the recombinant α and β isoforms of CaMKK, demonstrating its higher potency for CaMKK β .

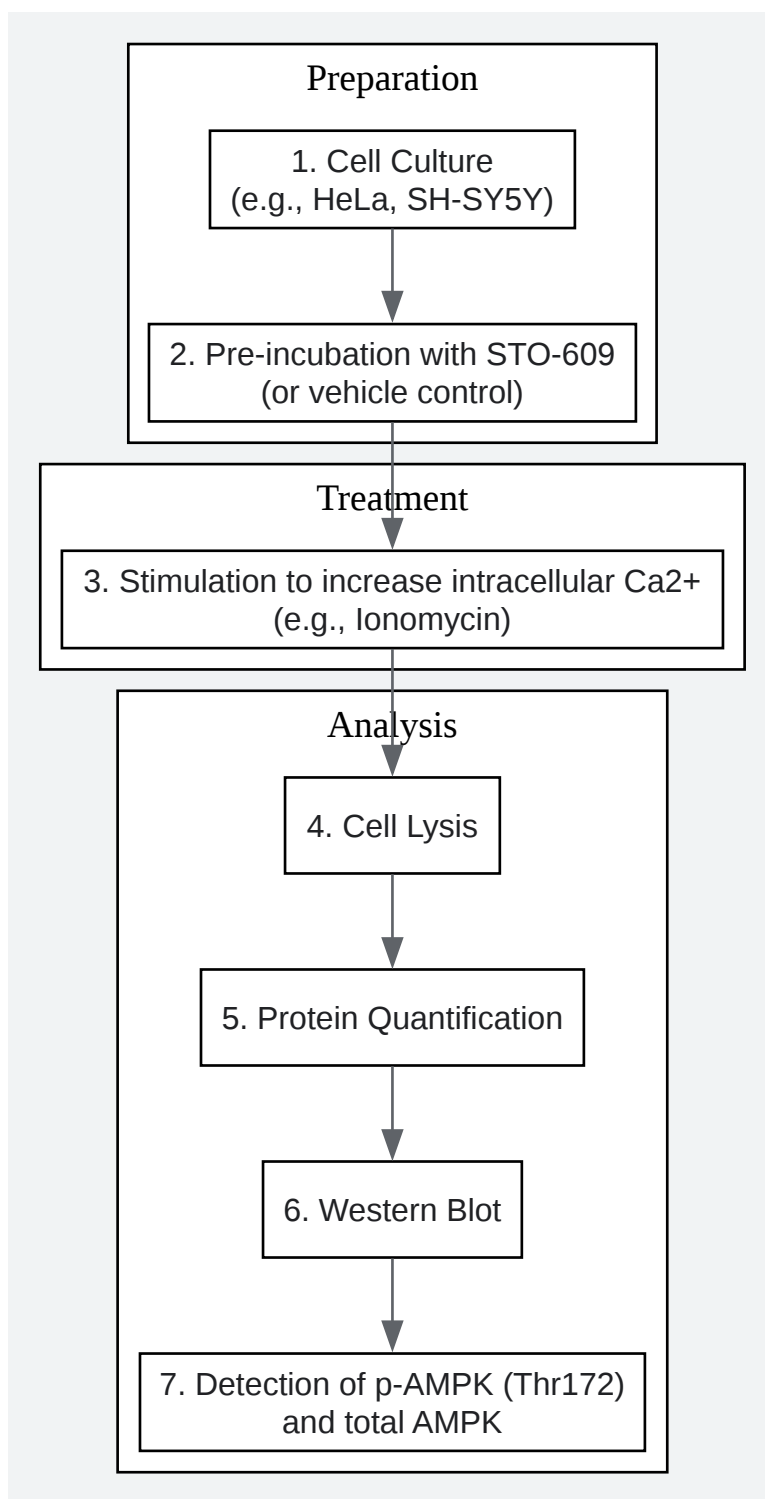
Parameter	Value	Cell Line/System	Reference(s)
IC50 (AMPKK activity)	~0.02 μ g/mL	HeLa cell lysates	[4]
IC50 (CaM-KII)	~10 μ g/mL	Cell-free assay	[1][5]
Endogenous CaMKK Activity Inhibition	~80% at 1 μ g/mL	SH-SY5Y neuroblastoma cells	[1][5]
p-AMPK Inhibition (vs. SGC-CAMKK2-1)	IC50 = 10.7 μ M	C4-2 prostate cancer cells	[6]

Table 2: IC50 and Cellular Inhibition Data for STO-609. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and observed inhibition in cellular contexts, highlighting its selectivity for CaMKK over downstream kinases like CaM-KII.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental procedure, the following diagrams are provided in the DOT language for Graphviz.





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